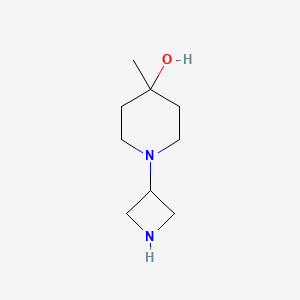

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol

概述

描述

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

化学反应分析

Types of Reactions

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Conditions for nucleophilic substitution often involve bases like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 1-(azetidin-3-yl)-4-methylpiperidin-4-ol exhibit antidepressant properties. For instance, derivatives of piperidine and azetidine scaffolds have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for the development of new antidepressants that target specific serotonin receptors .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may act as a selective inhibitor of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines. This inhibition can lead to reduced inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

3. Role in Pain Management

this compound has been explored as a potential analgesic. Its structural similarity to known pain medications allows it to interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .

Synthetic Methodologies

1. Synthesis of Novel Derivatives

Recent studies have focused on the synthesis of novel derivatives of this compound through various chemical reactions. These include:

- Aza-Michael Addition : This method has been employed to create new azetidine derivatives with enhanced biological activity .

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions, researchers have synthesized complex molecules incorporating the azetidine moiety, expanding the library of compounds available for biological testing .

Case Studies

作用机制

The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.

相似化合物的比较

Similar Compounds

Azetidine: A four-membered ring containing one nitrogen atom, used in various synthetic applications.

Piperidine: A six-membered ring with one nitrogen atom, commonly found in alkaloids and pharmaceuticals.

Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used as a solvent and in chemical synthesis.

Uniqueness

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is unique due to its combination of azetidine and piperidine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring system enhances its versatility and potential in medicinal chemistry compared to compounds with only one of these rings.

生物活性

1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including an azetidine ring and a piperidine moiety, this compound has been investigated for various therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : Approximately 189.25 g/mol

Research indicates that this compound primarily functions as an inhibitor of protein-protein interactions . This is particularly relevant in the context of inhibiting interactions involving menin, a protein associated with certain types of leukemia. The ability to disrupt these interactions positions the compound as a candidate for targeted cancer therapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inhibition of Protein Interactions : The compound has shown efficacy in inhibiting specific protein-protein interactions, which is crucial for the development of selective inhibitors in cancer therapy.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cells .

- Neuroprotective Effects : Related compounds have been explored for their neuroprotective potential, indicating a broader therapeutic scope for this compound .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azetidine ring + piperidine moiety | Inhibits protein-protein interactions |

| 1-(Pyrrolidin-3-yl)-4-methylpiperidin-4-ol | Pyrrolidine instead of azetidine | Potential neuroprotective effects |

| 1-(Azetidin-2-yl)-4-methylpiperidin | Variation in azetidine position | Inhibitory effects on different protein targets |

| 1-(Azetidin-3-yl)-2-methylpiperidin | Methyl substitution on piperidine | Similar inhibitory effects |

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, several derivatives demonstrated IC50 values below 5 μM against A549 cells and less than 3 μM against HCT116 cells. This suggests that modifications to the piperidine or azetidine moieties can enhance biological activity significantly .

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Azetidine with Piperidine Derivatives : This reaction is facilitated by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile, achieving yields often exceeding 60%.

属性

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMLCYDWIQIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。